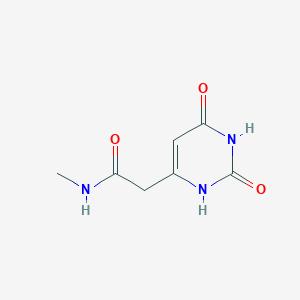
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide, also known as DMAMCL, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrimidine derivatives and has a molecular formula of C8H9N3O3.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
Research has shown that pyrimidine derivatives, including compounds similar to 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide, have significant anti-inflammatory effects. These effects are attributed to their ability to inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. Various methods for synthesizing pyrimidines have been explored, emphasizing the potential for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Anti-cancer Properties
Pyrimidine derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies of these compounds have highlighted their potential to interact with various enzymes, targets, and receptors, indicating their versatility in cancer treatment. Research focusing on pyrimidines in fused scaffolds has shown promising cell-killing effects through diverse mechanisms, further supporting the role of pyrimidines as potential anticancer agents (Kaur et al., 2014).
Role in Medicinal Chemistry
The pyrimidine core is a critical scaffold in the development of biologically active compounds due to its wide range of pharmacological activities. Pyrimidine derivatives are used in medical practice for their antiviral, psychotropic, antimicrobial, antitumor, and other effects. A systematic analysis of pyrimidine derivatives offers a foundation for further research into new, effective, and safe medicines (Chiriapkin, 2022).
Synthesis and Characterization
The synthesis and in-vitro study of substituted 1,2,3,4 tetrahydropyrimidine derivatives have revealed potent anti-inflammatory activity. This underscores the importance of pyrimidine derivatives in designing leads for anti-inflammatory activity, highlighting their potential for therapeutic application (Gondkar et al., 2013).
Hepatoprotective and Nephroprotective Activities
Studies on chrysin, a flavonoid, have demonstrated hepatoprotective activity against various toxicants, including pyrimidine derivatives. This research indicates the broader pharmacological significance of pyrimidines and their role in mitigating the toxicity of different substances, providing insights into the protective mechanisms against liver and kidney damage (Pingili et al., 2019).
Propriétés
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLROIDXYLRDZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)
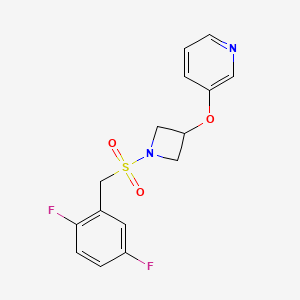
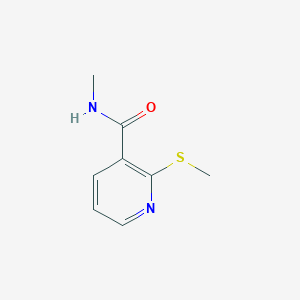
![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)
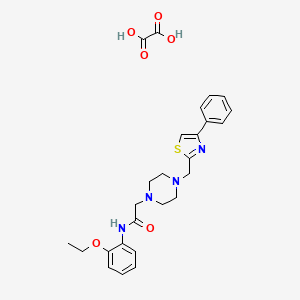
![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)
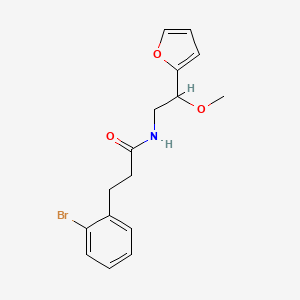
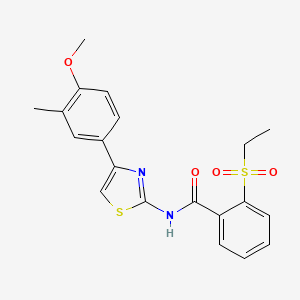
![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)
![[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid](/img/structure/B2702995.png)